2-Benzyl-3-methylquinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methylquinoline-4-carboxylic acid can be achieved through various methods. This reaction typically requires refluxing in an acidic medium, such as sulfuric acid, to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve yield, reduce reaction time, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-Benzyl-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its substantial biological activities.
4-Quinolinecarboxylic acid: Shares a similar quinoline scaffold and is used in various chemical syntheses.
Uniqueness
2-Benzyl-3-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-benzyl-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO2/c1-12-16(11-13-7-3-2-4-8-13)19-15-10-6-5-9-14(15)17(12)18(20)21/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
NEGDAIGNVMIZLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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